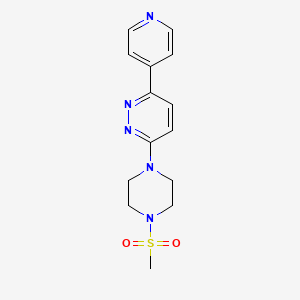![molecular formula C19H18ClN5O2S B6529014 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine CAS No. 946213-54-3](/img/structure/B6529014.png)
3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine, also known as CBP-4, is a pyridazine-based small molecule developed by scientists in 2020. It is a synthetic compound that has been studied for its potential to act as a novel, potent and selective small-molecule inhibitor of the enzyme c-Src, which is involved in the regulation of cell growth and survival. CBP-4 has been shown to have a range of biological activities, including anti-cancer activity, anti-inflammatory activity, and anti-viral activity.
科学的研究の応用
3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine has been studied for its potential to act as a novel, potent and selective small-molecule inhibitor of the enzyme c-Src. c-Src is involved in the regulation of cell growth and survival, and is a target for the development of novel anti-cancer drugs. In addition, this compound has been studied for its potential anti-inflammatory and anti-viral activities.
作用機序
The mechanism of action of 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is not yet fully understood, but it is thought to involve the inhibition of c-Src activity. c-Src is a tyrosine kinase that is involved in the regulation of cell growth and survival. By inhibiting c-Src activity, this compound is thought to inhibit cell growth and survival, and thus may have anti-cancer activity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cell-based studies, this compound has been shown to inhibit the growth of a range of cancer cell lines, including breast cancer, ovarian cancer, and pancreatic cancer. In addition, this compound has been shown to have anti-inflammatory and anti-viral activities in cell-based studies.
実験室実験の利点と制限
The advantages of using 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine in laboratory experiments include its high selectivity for c-Src, as well as its high potency. Additionally, this compound is relatively easy to synthesize and is available commercially. The main limitation of using this compound in laboratory experiments is that it is a synthetic compound, and thus its long-term safety and toxicity have not been fully evaluated.
将来の方向性
Future research on 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine could focus on further elucidating its mechanism of action and its potential therapeutic applications. Additionally, further research could be conducted to evaluate the long-term safety and toxicity of this compound in animal models. Additionally, further studies could be conducted to explore the potential of this compound as an anti-inflammatory and anti-viral agent. Finally, further research could be conducted to explore the potential of this compound as a drug delivery vehicle.
合成法
The synthesis of 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine in an aqueous medium, followed by the addition of pyridine and pyridazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and is typically carried out at a temperature of 60-70°C. The reaction is typically complete within 2-3 hours, and yields a white solid that is purified by recrystallization.
特性
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-pyridin-4-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c20-16-1-3-17(4-2-16)28(26,27)25-13-11-24(12-14-25)19-6-5-18(22-23-19)15-7-9-21-10-8-15/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDAZPLSMBANBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528952.png)
![3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B6528959.png)
![3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528967.png)
![2-propyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one](/img/structure/B6528968.png)
![3-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528971.png)
![3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528972.png)
![3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528978.png)
![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528985.png)

![3-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6529002.png)
![3-(pyridin-4-yl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6529017.png)
![3-[4-(5-chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6529021.png)
![3-[4-(2,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6529023.png)
![3-(pyridin-4-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine](/img/structure/B6529025.png)